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molecular formula C13H15ClO3 B1428459 Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate CAS No. 1350761-46-4

Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate

Cat. No. B1428459
M. Wt: 254.71 g/mol
InChI Key: SRNAFUBIPGGQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

To a solution of methyl 2,2-dimethyl-3,4-dihydro-2H-chromene-8-carboxylate (330 mg, 1.50 mmol) in dichloromethane (3.74 mL) and methanol (3.74 mL) was added concentrated HCl (61.5 μL, 0.75 mmol) at 10° C. NCS (206 mg, 1.54 mmol) as added portion-wise. The solution was stirred for 1 hour at 8-12° C. The solution was then poured into a mixture of water (5.00 mL), saturated aqueous sodium thiosulfate (5.00 mL), 1 N aqueous NaOH (5.00 mL) and dichloromethane (30.0 mL). The mixture was stirred for 15 minutes at room temperature and the two phases were separated. The organic phase was acidified to pH<2 with 1 N aqueous HCl. The mixture was then extracted with dichloromethane (10.0 mL, 2×). The combined organic layers were dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to give the desired product as a colorless oil.
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
61.5 μL
Type
reactant
Reaction Step One
Quantity
3.74 mL
Type
solvent
Reaction Step One
Quantity
3.74 mL
Type
solvent
Reaction Step One
Name
Quantity
206 mg
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([C:12]([O:14][CH3:15])=[O:13])[CH:6]=[CH:7][CH:8]=2)[O:3]1.Cl.C1C(=O)N([Cl:25])C(=O)C1.S([O-])([O-])(=O)=S.[Na+].[Na+].[OH-].[Na+]>ClCCl.CO.O>[Cl:25][C:7]1[CH:8]=[C:9]2[C:4](=[C:5]([C:12]([O:14][CH3:15])=[O:13])[CH:6]=1)[O:3][C:2]([CH3:16])([CH3:1])[CH2:11][CH2:10]2 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
CC1(OC2=C(C=CC=C2CC1)C(=O)OC)C
Name
Quantity
61.5 μL
Type
reactant
Smiles
Cl
Name
Quantity
3.74 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3.74 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
206 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Three
Name
sodium thiosulfate
Quantity
5 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 2) °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour at 8-12° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (10.0 mL, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-15% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2CCC(OC2=C(C1)C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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